molecular formula C12H10N4O2S B2924670 6-Cyano-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide CAS No. 1607257-92-0

6-Cyano-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide

Cat. No.: B2924670
CAS No.: 1607257-92-0
M. Wt: 274.3
InChI Key: LVIARXLWKMAOCM-UHFFFAOYSA-N
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Description

6-Cyano-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide is a compound that belongs to the class of pyridine derivatives Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyano-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide typically involves the reaction of pyridine derivatives with sulfonamide and cyano groups. One common method involves the reaction of pyridine-3-sulfonyl chloride with 4-(aminomethyl)pyridine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

6-Cyano-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Cyano-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Cyano-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s sulfonamide group can form hydrogen bonds with amino acid residues in the enzyme’s active site, leading to inhibition. Additionally, the cyano group can participate in interactions with other molecular targets, further enhancing its inhibitory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Cyano-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide is unique due to the presence of both cyano and sulfonamide groups, which confer distinct chemical properties and reactivity. The cyano group enhances its ability to participate in various chemical reactions, while the sulfonamide group provides potential biological activity. This combination makes it a valuable compound for diverse scientific applications .

Properties

IUPAC Name

6-cyano-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O2S/c13-7-11-1-2-12(9-15-11)19(17,18)16-8-10-3-5-14-6-4-10/h1-6,9,16H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVIARXLWKMAOCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1S(=O)(=O)NCC2=CC=NC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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